molecular formula C5H8N2O4 B13752521 ethyl (E)-3-amino-2-nitroprop-2-enoate CAS No. 58651-35-7

ethyl (E)-3-amino-2-nitroprop-2-enoate

Katalognummer: B13752521
CAS-Nummer: 58651-35-7
Molekulargewicht: 160.13 g/mol
InChI-Schlüssel: XYOVWXHRPHECBH-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (E)-3-amino-2-nitroprop-2-enoate is an organic compound that belongs to the class of nitroalkenes. This compound is characterized by the presence of an ethyl ester group, an amino group, and a nitro group attached to a prop-2-enoate backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-amino-2-nitroprop-2-enoate typically involves the reaction of ethyl acetoacetate with nitromethane in the presence of a base, followed by the addition of an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (E)-3-amino-2-nitroprop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium on carbon), and metal hydrides (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include nitroso derivatives, nitrate derivatives, and substituted amino derivatives. These products are of interest for further chemical transformations and applications .

Wissenschaftliche Forschungsanwendungen

Ethyl (E)-3-amino-2-nitroprop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of ethyl (E)-3-amino-2-nitroprop-2-enoate involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species. These species can interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ethyl (E)-3-amino-2-nitroprop-2-enoate include:

Uniqueness

This compound is unique due to the presence of both an amino group and a nitro group on the same carbon backbone. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry .

Eigenschaften

58651-35-7

Molekularformel

C5H8N2O4

Molekulargewicht

160.13 g/mol

IUPAC-Name

ethyl (E)-3-amino-2-nitroprop-2-enoate

InChI

InChI=1S/C5H8N2O4/c1-2-11-5(8)4(3-6)7(9)10/h3H,2,6H2,1H3/b4-3+

InChI-Schlüssel

XYOVWXHRPHECBH-ONEGZZNKSA-N

Isomerische SMILES

CCOC(=O)/C(=C\N)/[N+](=O)[O-]

Kanonische SMILES

CCOC(=O)C(=CN)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.